Rosiglitazone maleate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

- Understanding its mechanism of action: Rosiglitazone maleate works by activating a cellular receptor called peroxisome proliferator-activated receptor gamma (PPARγ). This receptor plays a role in regulating blood sugar levels. Research is ongoing to better understand how PPARγ activation impacts the body and how rosiglitazone maleate interacts with this process ).

- Potential benefits beyond diabetes: Studies have explored the possibility that rosiglitazone maleate may have anti-inflammatory and other properties beyond its effects on blood sugar. Research is investigating its potential applications in conditions such as cancer, heart disease, and Alzheimer's disease . It is important to note that these are preliminary investigations, and rosiglitazone maleate is not currently prescribed for any of these conditions.

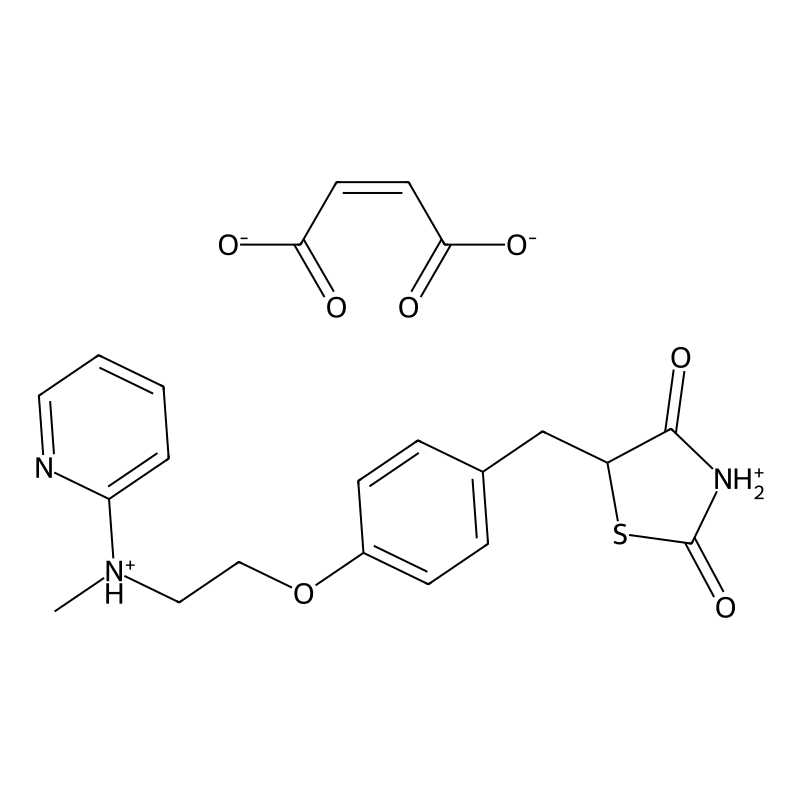

Rosiglitazone maleate is a thiazolidinedione compound primarily used as an anti-diabetic medication. It is marketed under the brand name Avandia and functions by enhancing insulin sensitivity in peripheral tissues, particularly muscle and adipose tissue. The chemical structure of rosiglitazone maleate is characterized by a thiazolidinedione ring and a pyridine moiety, which contribute to its biological activity. The molecular formula is with a molecular weight of approximately 473.52 g/mol . It exists as a white to off-white solid with a melting point between 122°C and 123°C, and is soluble in ethanol and buffered aqueous solutions at low pH .

In scientific research, rosiglitazone maleate interacts with peroxisome proliferator-activated receptor gamma (PPARγ), a protein found inside cells []. PPARγ plays a role in regulating gene expression []. However, the specific details of how this interaction influences cellular processes are still being explored [].

Rosiglitazone maleate undergoes various metabolic transformations in the body, primarily through the action of cytochrome P450 enzymes. The major metabolic pathways include:

- N-demethylation: Removal of methyl groups from the nitrogen atom.

- Hydroxylation: Addition of hydroxyl groups to the molecule.

- Conjugation: Formation of conjugates with sulfate and glucuronic acid.

These reactions yield metabolites that are considerably less active than the parent compound, indicating that they do not contribute significantly to its insulin-sensitizing effects .

The primary mechanism of action for rosiglitazone maleate involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ). This receptor plays a crucial role in glucose and lipid metabolism, influencing the expression of genes involved in insulin sensitivity. In addition to its metabolic effects, rosiglitazone has been shown to exert anti-inflammatory effects by modulating nuclear factor kappa-B (NFκB) signaling pathways . Recent studies suggest potential benefits for certain Alzheimer's disease patients, particularly those not expressing the ApoE4 allele .

Rosiglitazone maleate can be synthesized through several chemical methods, typically involving the following steps:

- Formation of Thiazolidinedione: The initial step involves creating the thiazolidinedione core through cyclization reactions involving appropriate precursors.

- Pyridine Substitution: A pyridine ring is introduced via nucleophilic substitution reactions.

- Salt Formation: The final step involves reacting rosiglitazone with maleic acid to form rosiglitazone maleate, enhancing its solubility and bioavailability.

These synthetic routes require careful control of reaction conditions to ensure high yield and purity .

Rosiglitazone maleate is primarily used for the management of type 2 diabetes mellitus. Its applications include:

- Insulin Sensitization: Enhancing insulin sensitivity in patients with insulin resistance.

- Combination Therapy: Often used in conjunction with other anti-diabetic medications such as metformin or sulfonylureas to improve glycemic control .

- Potential Neuroprotective Effects: Ongoing research investigates its role in neurodegenerative diseases like Alzheimer's .

Rosiglitazone maleate exhibits significant drug interactions primarily due to its metabolism via cytochrome P450 enzymes. Notable interactions include:

- CYP2C8 Inhibitors (e.g., gemfibrozil): These can increase levels of rosiglitazone, leading to potential toxicity.

- CYP2C8 Inducers (e.g., rifampin): These may decrease rosiglitazone levels, reducing its efficacy .

Monitoring for adverse effects such as fluid retention and cardiovascular events is critical when used alongside other medications.

Rosiglitazone belongs to a class of drugs known as thiazolidinediones, which includes several other compounds. Here are some similar compounds:

Uniqueness of Rosiglitazone Maleate

Rosiglitazone maleate's unique profile lies in its selective binding to PPARγ without significant interaction with PPARα, differentiating it from other thiazolidinediones like pioglitazone. Its association with specific adverse effects, including cardiovascular risks, has shaped its clinical use and regulatory scrutiny over time .

Rosiglitazone maleate is a thiazolidinedione derivative that exists as a salt formed between rosiglitazone base and maleic acid. The compound has the complete molecular formula C₂₂H₂₃N₃O₇S, representing the combination of rosiglitazone (C₁₈H₁₉N₃O₃S) with maleic acid (C₄H₄O₄) [1] [2]. The molecular weight of rosiglitazone maleate is 473.5 grams per mole [1] [2] [3], while the free base has a molecular weight of 357.43 grams per mole [4].

The compound features a single chiral center and is present as a racemate. Due to rapid interconversion, the enantiomers are functionally indistinguishable [5]. The structural formula demonstrates the presence of a thiazolidinedione ring system connected to a substituted benzyl group through a methylene bridge, with the pyridine nitrogen being methylated and linked via an ethoxy chain [4] [1].

The International Union of Pure and Applied Chemistry name for the base compound is 5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione [4]. The compound is also known by various synonyms including BRL-49653C, rosiglitazone extended release, and rosiglitzazone maleate [1] [6].

Physical Characteristics

Appearance and Organoleptic Properties

Rosiglitazone maleate exhibits distinctive physical characteristics that are important for pharmaceutical identification and quality control. The compound appears as a white to off-white solid powder [5] [7] [8]. Organoleptic evaluation reveals that rosiglitazone maleate is a white, odorless, and colorless powder [9] [10]. Additional descriptions include its appearance as a white to light yellow powder or crystalline material [7] [11].

The compound maintains consistent appearance characteristics across different manufacturing processes and storage conditions, making visual inspection a reliable initial quality control parameter. The crystalline nature of the material contributes to its stability and handling properties in pharmaceutical formulations.

Solubility Profile

The solubility characteristics of rosiglitazone maleate demonstrate pH-dependent behavior that significantly impacts its pharmaceutical applications. The compound exhibits excellent solubility in ethanol and buffered aqueous solutions with pH 2.3 [5]. In water, rosiglitazone maleate shows limited solubility at 0.038 milligrams per milliliter, classifying it as sparingly soluble [4].

Rosiglitazone maleate demonstrates enhanced solubility in organic solvents. In dimethyl sulfoxide, the compound achieves solubility of approximately 3 milligrams per milliliter [2] [12] [13]. Dimethyl formamide provides even better solubility at 10 milligrams per milliliter [2] [12] [13]. In ethanol, the solubility reaches approximately 0.25 milligrams per milliliter [12].

The pH-dependent solubility profile shows that rosiglitazone maleate is readily soluble in acidic conditions but demonstrates decreasing solubility with increasing pH in the physiological range [5]. This characteristic significantly influences its absorption properties and formulation strategies for pharmaceutical preparations [14].

Melting Point and Thermal Behavior

Rosiglitazone maleate exhibits well-defined thermal characteristics that serve as important identification and quality control parameters. The melting point of rosiglitazone maleate has been reported with slight variations across different studies. The most commonly cited range is 122°C to 123°C [5], with specific determinations showing values of 122.42°C [15] [16], 134°C [9] [10], and a range of 115.0°C to 119.0°C [7] [11] depending on the analytical method and sample preparation.

The compound demonstrates thermal stability up to approximately 150°C before significant decomposition begins [15] [16]. Differential scanning calorimetry studies reveal that rosiglitazone maleate shows characteristic endothermic peaks corresponding to melting, followed by decomposition events at higher temperatures.

The thermal behavior includes multiple decomposition stages. The first stage of thermal decomposition begins around 150.61°C and continues to 231.43°C with a mass loss of 24.50% attributed to the loss of the maleic acid component (C₄H₄O₄) [16]. Subsequent decomposition stages occur at higher temperatures, with the compound maintaining structural integrity until approximately 231°C.

Spectroscopic Characteristics

IR Spectroscopy

Infrared spectroscopy provides distinctive fingerprint identification for rosiglitazone maleate through characteristic absorption bands. The infrared spectrum of pure rosiglitazone maleate shows strong absorption bands attributable to carbonyl stretching at 1,703 wavenumbers per centimeter [17]. The spectrum also displays characteristic peaks for carbon-nitrogen stretching of the pyridine moiety at 1,512 wavenumbers per centimeter [17].

Additional infrared spectroscopic data for rosiglitazone maleate reveals absorption bands at 3434 wavenumbers per centimeter corresponding to nitrogen-hydrogen stretching, 2927 wavenumbers per centimeter for hydroxyl group stretching, 1753 wavenumbers per centimeter for carbonyl stretching, and 1702 wavenumbers per centimeter for additional carbonyl functionality [18]. These characteristic peaks allow for reliable identification and purity assessment of the compound.

The infrared spectrum serves as a valuable tool for compatibility studies with pharmaceutical excipients and for detecting potential interactions during formulation development. The preservation of characteristic peaks indicates molecular integrity and absence of significant chemical interactions [9] [10].

NMR Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural characterization of rosiglitazone maleate. Proton nuclear magnetic resonance experiments for rosiglitazone maleate are typically performed at 400 megahertz using deuterated dimethyl sulfoxide as the solvent [18]. The chemical shift values are reported relative to tetramethylsilane as the internal standard.

The proton nuclear magnetic resonance spectrum reveals characteristic chemical shifts that confirm the molecular structure. Key signals include aromatic proton resonances, aliphatic proton signals corresponding to the ethoxy chain, and distinctive patterns for the pyridine and thiazolidinedione ring systems [18]. The methyl group attached to the pyridine nitrogen appears as a characteristic singlet, while the ethoxy bridge protons exhibit typical coupling patterns.

Deuterium nuclear magnetic resonance and two-dimensional nuclear magnetic resonance techniques provide additional structural confirmation and help establish connectivity patterns within the molecule [18]. These spectroscopic methods are essential for verifying structural integrity and detecting potential impurities or degradation products.

Mass Spectrometry

Mass spectrometry serves as a powerful analytical tool for molecular weight determination and structural characterization of rosiglitazone maleate. Electrospray ionization mass spectrometry is commonly employed for analysis, with both positive and negative ion modes providing complementary information [18].

The molecular ion peak for rosiglitazone maleate appears at mass-to-charge ratio 473, corresponding to the protonated molecular ion in positive electrospray mode [18]. This confirms the molecular weight of 473.5 grams per mole for the maleate salt. Fragmentation patterns provide structural information about different molecular regions and help identify potential impurities.

Liquid chromatography-mass spectrometry methods have been developed for comprehensive analysis of rosiglitazone maleate and its related impurities [18]. These methods utilize mass spectrometric detection to achieve high specificity and sensitivity for quantitative analysis and impurity profiling.

Polymorphism

Crystal Forms (Forms I, II, and III)

Rosiglitazone maleate exhibits polymorphism with multiple crystalline forms reported in pharmaceutical literature. Three distinct polymorphous crystalline forms have been identified and characterized, designated as Form I, Form II, and Form III [19] [20]. Each polymorph demonstrates unique physical and chemical properties that impact pharmaceutical performance and manufacturing processes.

Various research groups have described different numbers of crystalline forms, with some studies identifying four crystalline forms (Form I, II, III, and IN) while others describe two primary forms (Form A and B) [21]. Form A has been identified as more thermodynamically stable than Form B, with other crystal forms, amorphous forms, hydrates, and anhydrates converting to Form A under specific conditions [21].

Additional polymorphic forms include hydrated versions, with studies reporting crystalline hydrates and a 0.25-hydrated form that represents a pseudopolymorphic variant [22] [21]. The existence of multiple crystal forms necessitates careful control during manufacturing to ensure consistent pharmaceutical properties and bioavailability.

X-Ray Diffraction Analysis

X-ray diffraction analysis provides definitive characterization of the different polymorphic forms of rosiglitazone maleate. Powder X-ray diffraction patterns serve as fingerprint identification for each crystalline form, allowing differentiation between polymorphs even when they exhibit similar melting temperatures [21].

The crystallographic analysis reveals specific space groups and unit cell parameters for different forms. Some polymorphic forms show similar melting endotherm temperatures but can be distinguished through their unique powder X-ray diffraction patterns [21]. This technique is essential for polymorph identification during pharmaceutical development and quality control.

The 0.25-hydrated form of rosiglitazone maleate has been characterized through single-crystal X-ray diffraction, revealing detailed structural information including hydrogen bonding patterns and molecular packing arrangements [22]. These structural insights help understand the relative stability and transformation pathways between different polymorphic forms.

Differential Scanning Calorimetry (DSC) Characterization

Differential scanning calorimetry provides thermal characterization of polymorphic forms and their transformation behaviors. The technique reveals melting endotherms, polymorphic transitions, and dehydration events for different crystal forms of rosiglitazone maleate [21] [10].

Studies using differential scanning calorimetry show that rosiglitazone maleate exhibits endothermic peaks at characteristic temperatures corresponding to melting and phase transitions. The pure drug demonstrates a melting peak at approximately 131.4°C, while formulated products show peaks at slightly different temperatures such as 130.6°C, indicating minimal interaction with excipients [10].

The thermal analysis reveals that some polymorphic forms undergo conversion upon heating. For example, Form II (low melting crystal form) shows a second melting endotherm at 127-130°C and converts to Form I when crystallized from ethanol-water mixtures [21]. These thermal transitions are critical for understanding processing conditions and storage stability.

Stability Parameters

pH-Dependent Stability

Rosiglitazone maleate demonstrates significant pH-dependent stability characteristics that influence its pharmaceutical formulation and storage conditions. The compound exhibits high instability at basic pH conditions, making it extensively vulnerable to degradation in alkaline environments [14]. This pH sensitivity necessitates careful consideration of formulation pH and storage conditions.

Forced degradation studies reveal that rosiglitazone maleate undergoes considerable degradation under alkaline stress conditions [23] [24]. When subjected to alkali hydrolysis using 1.0 N sodium hydroxide at room temperature for one hour, the compound shows degradation with significant formation of degradation products [23]. Similarly, treatment with 2N sodium hydroxide results in substantial drug decomposition with assay values dropping to 88.1% and total impurities reaching 10.68% [23].

In contrast, the compound demonstrates good stability under acidic conditions. Acid degradation studies using 5N hydrochloric acid at 80°C for one hour show minimal degradation, with the drug maintaining its integrity [23] [24]. This stability profile explains why rosiglitazone maleate is extensively absorbed from the stomach, where the acidic environment favors its stability and dissolution [14].

The pH-dependent stability profile directly impacts bioavailability and necessitates the development of gastroretentive drug delivery systems to maximize absorption in the acidic gastric environment while minimizing exposure to the more alkaline intestinal conditions [14].

Photostability

Photostability testing of rosiglitazone maleate involves exposure to ultraviolet light to assess potential degradation under light exposure conditions. Studies examining photochemical stability expose drug samples to ultraviolet light at 254 nanometers for extended periods to simulate potential degradation during storage and handling [23] [25].

Results from photostability testing indicate that rosiglitazone maleate demonstrates good stability when exposed to ultraviolet light. Exposure to ultraviolet light at 254 nanometers for 24 hours shows minimal degradation, with the drug maintaining its chemical integrity [23]. The photochemical degradation studies reveal degradation percentages as low as 0.22% under controlled ultraviolet exposure conditions [26].

Additional photostability studies involving exposure to direct sunlight for 48 hours show similarly minimal degradation, with percentage degradation remaining below 0.25% [26]. These results indicate that rosiglitazone maleate possesses inherent photostability that supports its use in conventional pharmaceutical packaging without requiring extensive light protection measures.

The photostability characteristics allow for standard pharmaceutical packaging and storage conditions without the need for specialized light-resistant containers, simplifying manufacturing and distribution requirements.

Thermal Stability

Thermal stability analysis of rosiglitazone maleate reveals its behavior under elevated temperature conditions and provides important information for processing and storage guidelines. Thermal degradation studies typically involve exposing the compound to elevated temperatures such as 80°C or 105°C for specified time periods [23] [15] [16].

Results from thermal stability testing demonstrate that rosiglitazone maleate exhibits good thermal stability under moderate temperature stress conditions. Exposure to 105°C for 24 hours results in minimal degradation, with assay values remaining at 99.5% and total impurities staying below 0.06% [23]. This thermal stability supports normal pharmaceutical processing conditions and storage at elevated temperatures.

Comparative thermal stability studies among antidiabetic compounds reveal that rosiglitazone maleate begins thermal decomposition at approximately 150.61°C [15] [16]. The activation energy for the first stage of thermal decomposition has been determined using kinetic methods, with values of 102.29 kilojoules per mole (Coats-Redfern method) and 111.72 kilojoules per mole (Horowitz-Metzger method) [15] [16].

The thermal stability sequence among related antidiabetic compounds shows the following order: glimepiride > glibenclamide > rosiglitazone > pioglitazone, indicating moderate thermal stability relative to other compounds in its therapeutic class [15] [16].

Oxidative Stability

Oxidative stability testing evaluates the susceptibility of rosiglitazone maleate to degradation under oxidative stress conditions, typically using hydrogen peroxide as the oxidizing agent. These studies are essential for understanding potential degradation pathways and establishing appropriate storage conditions and antioxidant requirements.

Forced degradation studies using oxidative conditions reveal that rosiglitazone maleate shows significant susceptibility to oxidative degradation. Treatment with 5% hydrogen peroxide at 80°C for one hour results in considerable degradation, with assay values decreasing to 92.6% and total impurities reaching 6.63% [23]. This represents one of the most significant degradation pathways for the compound.

Alternative oxidative stress testing using 3% hydrogen peroxide demonstrates similar degradation patterns, confirming the compound's sensitivity to oxidative conditions [25] [26]. The oxidative degradation appears to be concentration and temperature dependent, with higher peroxide concentrations and elevated temperatures accelerating the degradation process.

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (16.67%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (16.67%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (16.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H361 (50%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H411 (66.67%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Rosiglitazone is indicated as oral monotherapy in type 2 diabetes mellitus patients, particularly overweight patients, inadequately controlled by diet and exercise for whom metformin is inappropriate because of contraindications or intolerance. Rosiglitazone is also indicated for oral combination treatment in type 2 diabetes mellitus patients with insufficient glycaemic control despite maximal tolerated dose of oral monotherapy with either metformin or a sulphonylurea: in combination with metformin particularly in overweight patients. in combination with a sulphonylurea only in patients who show intolerance to metformin or for whom metformin is contraindicated.

Rosiglitazone is indicated as oral monotherapy in type 2 diabetes mellitus patients, particularly overweight patients, inadequately controlled by diet and exercise for whom metformin is inappropriate because of contraindications or intolerance. Rosiglitazone is also indicated for oral combination treatment in type 2 diabetes mellitus patients with insufficient glycaemic control despite maximal tolerated dose of oral monotherapy with either metformin or a sulphonylurea: - in combination with metformin particularly in overweight patients. Â- in combination with a sulphonylurea only in patients who show intolerance to metformin or for whom metformin is contraindicated.

Alzheimer's Disease

Pharmacology

MeSH Pharmacological Classification

ATC Code

A10BG02

KEGG Target based Classification of Drugs

Thyroid hormone like receptors

Peroxisome proliferator-activated receptor (PPAR)

NR1C3 (PPARG) [HSA:5468] [KO:K08530]

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

FDA Medication Guides

Metformin Hydrochloride; Rosiglitazone Maleate

TABLET;ORAL

SB PHARMCO

04/05/2017

Avandaryl

Glimepiride; Rosiglitazone Maleate

04/27/2023

Avandia

Rosiglitazone Maleate

WOODWARD

02/05/2019

Use Classification

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

2: Xu D, Cai L, Guo S, Xie L, Yin M, Chen Z, Zhou H, Su Y, Zeng Z, Zhang X. Virtual screening and experimental validation identify novel modulators of nuclear receptor RXRα from Drugbank database. Bioorg Med Chem Lett. 2017 Feb 15;27(4):1055-1061. doi: 10.1016/j.bmcl.2016.12.058. Epub 2016 Dec 26. PubMed PMID: 28089347.

3: Zou Z, He D, Cai L, He X, Wang K, Yang X, Li L, Li S, Su X. Alizarin Complexone Functionalized Mesoporous Silica Nanoparticles: A Smart System Integrating Glucose-Responsive Double-Drugs Release and Real-Time Monitoring Capabilities. ACS Appl Mater Interfaces. 2016 Apr 6;8(13):8358-66. doi: 10.1021/acsami.5b12576. Epub 2016 Mar 25. PubMed PMID: 26998551.

4: Cetinkalp S, Simsir IY, Sahin F, Saydam G, Ural AU, Yilmaz C. Can an oral antidiabetic (rosiglitazone) be of benefit in leukemia treatment? Saudi Pharm J. 2015 Jan;23(1):14-21. doi: 10.1016/j.jsps.2013.12.009. Epub 2013 Dec 22. PubMed PMID: 25685038; PubMed Central PMCID: PMC4310998.

5: Mohd-Radzman NH, Ismail WI, Jaapar SS, Adam Z, Adam A. Stevioside from Stevia rebaudiana Bertoni Increases Insulin Sensitivity in 3T3-L1 Adipocytes. Evid Based Complement Alternat Med. 2013;2013:938081. doi: 10.1155/2013/938081. Epub 2013 Dec 11. Erratum in: Evid Based Complement Alternat Med. 2016;2016:2467420. PubMed PMID: 24391675; PubMed Central PMCID: PMC3874339.

6: Attia AK, Ibrahim MM, El-Ries MA. Thermal analysis of some antidiabetic pharmaceutical compounds. Adv Pharm Bull. 2013;3(2):419-24. doi: 10.5681/apb.2013.067. Epub 2013 Aug 20. PubMed PMID: 24312870; PubMed Central PMCID: PMC3848208.

7: Zhao H, Li Z, Tian G, Gao K, Li Z, Zhao B, Wang J, Luo L, Pan Q, Zhang W, Wu Z, Chen J, Wang W. Effects of traditional Chinese medicine on rats with Type II diabetes induced by high-fat diet and streptozotocin: a urine metabonomic study. Afr Health Sci. 2013 Sep;13(3):673-81. doi: 10.4314/ahs.v13i3.22. PubMed PMID: 24250306; PubMed Central PMCID: PMC3824434.

8: Zhang Y, Huang X, Liu W, Cheng Z, Chen C, Yin L. Analysis of drugs illegally added into Chinese traditional patent medicine using surface-enhanced Raman scattering. Anal Sci. 2013;29(10):985-90. PubMed PMID: 24107564.

9: Mahgoub H, Youssef RM, Korany MA, Khamis EF, Kamal MF. Development and validation of spectrophotometric and HPTLC methods for simultaneous determination of rosiglitazone maleate and metformin hydrochloride in the presence of interfering matrix excipients. Drug Dev Ind Pharm. 2014 Sep;40(9):1190-8. doi: 10.3109/03639045.2013.810634. Epub 2013 Jul 8. PubMed PMID: 23829222.

10: Yavasoglu I, Sargin G, Kadikoylu G, Karul A, Bolaman Z. The activity of atorvastatin and rosiglitazone on CD38, ZAP70 and apoptosis in lymphocytes of B-cell chronic lymphocytic leukemia in vitro. Med Oncol. 2013;30(3):603. doi: 10.1007/s12032-013-0603-y. Epub 2013 May 19. PubMed PMID: 23686733.

11: Sherje AP, Desai KJ. Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique. Indian J Pharm Sci. 2011 Sep;73(5):579-82. doi: 10.4103/0250-474X.99021. PubMed PMID: 22923874; PubMed Central PMCID: PMC3425073.

12: Rane BR, Gujarathi NA, Patel JK. Biodegradable anionic acrylic resin based hollow microspheres of moderately water soluble drug rosiglitazone maleate: preparation and in vitro characterization. Drug Dev Ind Pharm. 2012 Dec;38(12):1460-9. doi: 10.3109/03639045.2011.653811. Epub 2012 Feb 23. PubMed PMID: 22356275.

13: Xu D, Xu M, Lin L, Rao S, Wang J, Davey AK. The effect of isosteviol on hyperglycemia and dyslipidemia induced by lipotoxicity in rats fed with high-fat emulsion. Life Sci. 2012 Jan 2;90(1-2):30-8. doi: 10.1016/j.lfs.2011.10.010. Epub 2011 Oct 26. PubMed PMID: 22075495.

14: Farouk M, Abdel-Satar O, Abdel-Aziz O, Shaaban M. Validated spectrophotometric methods for determination of some oral hypoglycemic drugs. Drug Discov Ther. 2011 Feb;5(1):41-52. PubMed PMID: 22466095.

15: Song GY, Gao Y, Wang C, Hu SG, Wang J, Qu DM, Ma HJ. Rosiglitazone reduces fatty acid translocase and increases AMPK in skeletal muscle in aged rats: a possible mechanism to prevent high-fat-induced insulin resistance. Chin Med J (Engl). 2010 Sep;123(17):2384-91. PubMed PMID: 21034554.

16: Li J, Meng X, Fan X, Lai X, Zhang Y, Zeng Y. [Pharmacodyamic material basis of rhizoma coptidis on insulin resistance]. Zhongguo Zhong Yao Za Zhi. 2010 Jul;35(14):1855-8. Chinese. PubMed PMID: 20939284.

17: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2010 Jul-Aug;32(6):437-61. doi: 10.1358/mf.2010.32.6.1538165. PubMed PMID: 20852754.

18: Hu LD, Xing QB, Shang C, Liu W, Liu C, Luo ZL, Xu HX. Preparation of rosiglitazone maleate sustained-release floating microspheres for improved bioavailability. Pharmazie. 2010 Jul;65(7):477-80. PubMed PMID: 20662314.

19: Lakshminarayana N, Prasad YR, Gharat L, Thomas A, Narayanan S, Raghuram A, Srinivasan CV, Gopalan B. Synthesis and evaluation of some novel dibenzo[b,d]furan carboxylic acids as potential anti-diabetic agents. Eur J Med Chem. 2010 Sep;45(9):3709-18. doi: 10.1016/j.ejmech.2010.05.020. Epub 2010 May 15. PubMed PMID: 20627471.

20: Wittayalertpanya S, Chompootaweep S, Thaworn N, Khemsri W, Intanil N. Pharmacokinetic and bioequivalence study of an oral 8 mg dose of rosiglitazone tablets in Thai healthy volunteers. J Med Assoc Thai. 2010 Jun;93(6):722-8. PubMed PMID: 20572378.